2,6-Difluoropyridin-3-amine
Overview
Description
2,6-Difluoropyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is a solid compound that is often used in various chemical and pharmaceutical research applications due to its unique properties. The presence of fluorine atoms in the pyridine ring significantly alters its chemical behavior, making it a valuable compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridin-3-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 2,6-difluoropyridine with ammonia or an amine source under specific conditions. For example, 2,6-difluoropyridine can be reacted with ammonia in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,6-Difluoropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Difluoropyridin-3-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridin-3-amine
- 2,6-Dibromopyridin-3-amine
- 2,6-Diiodopyridin-3-amine
Uniqueness
2,6-Difluoropyridin-3-amine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its chlorinated, brominated, or iodinated analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,6-difluoropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWPHKCZBQOPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663856 | |
Record name | 2,6-Difluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108118-69-0 | |
Record name | 2,6-Difluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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